4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-4-6-7(10)5(9(14)15)3-11-8(6)13(2)12-4/h3H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUUYZQYKWDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346742 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-94-2 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-94-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 4-Chloro-3-Nitropyridine Derivatives
A foundational method involves the cyclization of 4-chloro-3-nitropyridine with 1,3-dimethyl-1H-pyrazole. The reaction proceeds via nucleophilic aromatic substitution, where the pyrazole’s nitrogen attacks the electron-deficient pyridine ring.
Reaction Conditions :
-
Solvent : Toluene or dimethylformamide (DMF)
-
Temperature : 80–120°C
-
Catalyst : Potassium carbonate or triethylamine
-
Yield : 45–60%
Post-cyclization, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by oxidation to introduce the carboxylic acid moiety.
Condensation-Hydrolysis Sequences
An alternative route employs ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate as an intermediate. The ester is hydrolyzed under basic conditions to yield the carboxylic acid.
Typical Hydrolysis Protocol :
-
Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1)
-
Temperature : 50–60°C
-
Reaction Time : 6–8 hours
-
Yield : 70–85%
Modern Methodological Innovations
Catalytic C–H Functionalization
Recent advances utilize palladium-catalyzed C–H activation to introduce substituents directly onto the pyrazolo[3,4-b]pyridine core. For example, directed ortho-metalation enables regioselective chlorination at C4.
Optimized Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 2,2'-Bipyridyl
-
Chlorinating Agent : N-Chlorosuccinimide (NCS)
-
Solvent : Acetonitrile
-
Yield : 55–65%
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization and hydrolysis steps. A representative protocol achieves full conversion in 30 minutes compared to 12 hours under conventional heating.
Microwave Parameters :
-
Power : 300 W
-
Temperature : 150°C
-
Pressure : 250 psi
-
Yield Improvement : 15–20% over traditional methods
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow reactors have replaced batch processes for key steps:
Flow Reactor Setup :
-
Residence Time : 5–10 minutes
-
Throughput : 50–100 kg/day
-
Solvent Recovery : >90% via integrated distillation
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 5–10 minutes |
| Yield | 60–70% | 75–85% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
| Purity | 92–95% | 97–99% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically impacts cyclization efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. A toluene/water biphasic system mitigates this by segregating reactants.
Temperature Optimization :
-
Cyclization : 100°C maximizes ring closure while minimizing decomposition.
-
Hydrolysis : 55°C balances reaction rate and ester stability.
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates hydrolysis:
-
Reaction Time Reduction : 8 → 4 hours
-
Yield Increase : 70% → 82%
Analytical Characterization
Post-synthetic analysis ensures structural fidelity and purity:
Key Techniques :
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.55 ppm, aromatic protons at δ 8.90 ppm).
-
HPLC : Quantifies purity (>98% achieved via recrystallization from ethanol/water).
-
IR Spectroscopy : Identifies carboxylic acid C=O stretching at 1717 cm⁻¹.
Table 2: Analytical Benchmarks
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <500 ppm |
| Chlorine Content | 15.2–15.8% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
Pharmaceutical Development
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been utilized as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating conditions such as cancer and inflammation due to their ability to inhibit specific biological pathways.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can act as potent inhibitors of certain kinases involved in cancer progression. For example, modifications to the pyrazolo[3,4-b]pyridine structure have yielded compounds with enhanced selectivity and potency against cancer cell lines .
The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties. Studies indicate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study: Anti-inflammatory Properties
In vitro studies have shown that compounds derived from this compound significantly reduce the production of TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .
Chemical Biology
This compound is also employed in chemical biology as a tool for probing biological systems. Its ability to selectively bind to specific targets makes it suitable for use in the development of molecular probes.
Case Study: Targeted Drug Delivery
Research has indicated that conjugating 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives with targeting moieties can enhance the delivery of therapeutic agents to specific tissues, improving efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Properties
Carboxylic Acid vs. Ester :
- The carboxylic acid (target compound) offers polar functionality for hydrogen bonding but may limit membrane permeability. In contrast, ethyl esters (e.g., 20481-15-6) enhance lipophilicity, improving receptor binding (e.g., A1AR Ki < 10 nM) .
- Hydrolysis of esters to carboxylic acids (e.g., synthesis in ) is critical for modulating solubility and bioavailability.
- Halogen Substitutions: Chlorine at C4 (target compound) vs.
Aromatic and Heterocyclic Additions :
- Derivatives with fluorophenyl or methylthio groups (e.g., ) demonstrate enhanced antitubercular or enzyme inhibitory activities, highlighting the role of extended π-systems or sulfur-containing moieties.
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 175201-94-2) is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and antibacterial properties.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have highlighted the antiviral potential of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. For instance:
- Mechanism of Action : The compound has shown efficacy against various viruses by inhibiting viral replication. In particular, it has been tested against the Hepatitis A virus (HAV) and Herpes Simplex Virus type 1 (HSV-1). In a screening assay, it demonstrated significant antiviral activity with an effective concentration (EC50) lower than that of several commercial antiviral agents .
| Compound | Virus Targeted | EC50 (μg/mL) |
|---|---|---|
| This compound | HSV-1 | 20 |
| Other derivatives | HAV | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- COX Inhibition : Studies have shown that derivatives of this pyrazolo compound can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM for various derivatives .
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| Derivative A | COX-1 | 19.45 ± 0.07 |
| Derivative B | COX-2 | 31.4 ± 0.12 |
Antibacterial Activity
Some derivatives of the compound have also been evaluated for antibacterial properties:
- In Vitro Studies : Preliminary tests indicated that certain pyrazolo derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antiviral Efficacy : A study conducted by Bernardino et al. assessed the antiviral activity against tobacco mosaic virus (TMV), demonstrating a significant reduction in viral load compared to untreated controls .
- Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, derivatives showed a significant decrease in paw edema compared to controls, indicating their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with aniline derivatives under reflux conditions. Hydrolysis of ester intermediates (e.g., using LiOH in dioxane/water) yields the carboxylic acid derivative . Optimization includes temperature control (e.g., 50°C for hydrolysis) and solvent selection (e.g., toluene for azeotropic drying) to improve yields . Mannich-type reactions are alternative pathways for introducing aminoalkyl substituents .
Q. How does the compound’s acidity influence its reactivity in esterification or amidation reactions?
- Methodological Answer : The pyrazolo[3,4-b]pyridine core enhances acidity through resonance stabilization, enabling efficient proton transfer in nucleophilic reactions. For esterification, use activating agents like DCC/DMAP in anhydrous THF. For amidation, coupling reagents (e.g., HATU) with tertiary amine bases (e.g., DIPEA) in DMF are recommended .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.55 ppm and aromatic protons at δ 8.90 ppm) .
- HPLC : Validates purity (>95%) with retention time comparisons .
- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1717 cm⁻¹) .
Advanced Research Questions
Q. What structural modifications enhance antileishmanial activity, and how are QSAR models applied?
- Methodological Answer : Introducing 3'-diethylaminomethyl groups improves activity (IC₅₀ = 0.12 µM against Leishmania amazonensis). QSAR models use hydrophobic (log P) and steric (Sterimol B₂) parameters, determined via shake-flask log P measurements and semiempirical AM1 molecular modeling . Substituent lipophilicity correlates with membrane penetration, while steric bulk reduces off-target binding .
Q. How can molecular docking studies guide the design of derivatives targeting benzodiazepine (BZ) receptors?
- Methodological Answer : Docking into BZ1 receptor pockets identifies key interactions:
- The pyrazolo[3,4-b]pyridine core forms π-π stacking with Phe77.
- 4-Fluoro-3-(trifluoromethyl)phenyl groups engage in hydrophobic contacts with Leu98.
- Selectivity for BZ1 over BZ2 is confirmed via Hill coefficient analysis (<1) and regional brain binding assays .
Q. How do discrepancies in log P values arise across studies, and how can they be resolved?
- Methodological Answer : Log P variations stem from solvent systems (e.g., octanol/water vs. computational fragment methods like Hansch-Fujita). Validate experimentally via shake-flask partitioning (pH 7.4) and cross-check with HPLC-derived retention factors . Adjust substituents (e.g., methyl vs. chloro) to fine-tune hydrophobicity.
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer :
- Ester-to-amide substitution : Reduces hepatic esterase cleavage (e.g., replacing ethyl esters with tert-butyl amides) .
- Deuterium labeling : Stabilizes metabolically labile C-H bonds (e.g., deuterated methyl groups) .
- In vitro microsomal assays : Screen compounds using rat liver microsomes to identify vulnerable sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
